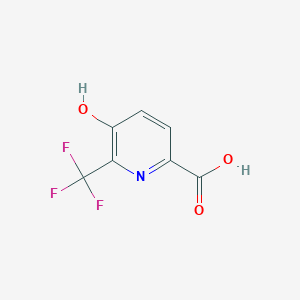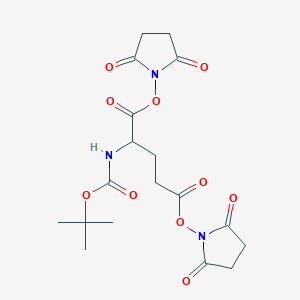
Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is a chemical compound with significant applications in various scientific fields. It is known for its role in organic synthesis, particularly in peptide coupling reactions. The compound is characterized by its stability and reactivity, making it a valuable reagent in chemical research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate typically involves the reaction of N-hydroxysuccinimide (NHS) with a protected amino acid derivative. One common method includes the use of tert-butoxycarbonyl (Boc)-protected glutamic acid. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the NHS ester group is replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In aqueous conditions, the compound can hydrolyze to form the corresponding carboxylic acid and NHS.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Organic solvents like DMF, DCM, and acetonitrile are frequently used.
Catalysts: Coupling agents such as DCC and EDC are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, such as amides, esters, and thioesters .
科学的研究の応用
Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis, enabling the formation of peptide bonds between amino acids.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical assays and studies.
Medicine: It is used in the development of drug delivery systems and the synthesis of pharmaceutical intermediates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate involves the activation of carboxyl groups through the formation of an active ester intermediate. This intermediate can then react with nucleophiles, such as amines, to form amide bonds. The NHS ester group enhances the reactivity of the carboxyl group, facilitating efficient coupling reactions .
類似化合物との比較
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)oxy)acetate
- 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)phenylalaninate
- tert-Butyl 2-{3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy}ethylcarbamate
Uniqueness
Compared to similar compounds, Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is unique due to its specific structure, which provides enhanced stability and reactivity. This makes it particularly suitable for peptide synthesis and other applications requiring efficient coupling reactions .
特性
分子式 |
C18H23N3O10 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC名 |
bis(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C18H23N3O10/c1-18(2,3)29-17(28)19-10(16(27)31-21-13(24)7-8-14(21)25)4-9-15(26)30-20-11(22)5-6-12(20)23/h10H,4-9H2,1-3H3,(H,19,28) |
InChIキー |
JZPUCCDOHQIGSG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)ON2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


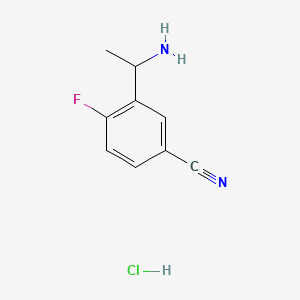
![N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B12499503.png)

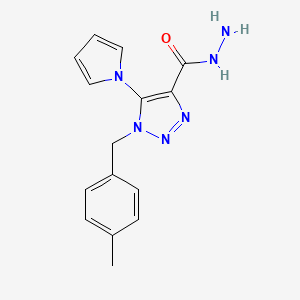
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-methylbenzoate](/img/structure/B12499518.png)
![2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B12499524.png)

![2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12499543.png)
![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)
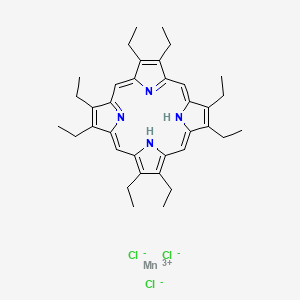
![5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride](/img/structure/B12499569.png)
![Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499582.png)
![3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12499591.png)
